molecular formula C20H18FN3O3S B2707288 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921827-32-9

4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2707288
CAS No.: 921827-32-9
M. Wt: 399.44
InChI Key: GRTKDARNFCKEIP-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetically designed organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is structurally characterized by a benzamide group substituted with a fluorine atom, linked to a thiazole ring which is further functionalized with an acetamide chain connected to a 2-methoxy-5-methylaniline moiety. This specific assembly of functional groups suggests potential for interaction with various biological targets. Preliminary research into structurally similar thiazole derivatives indicates significant potential in oncology research, particularly in the investigation of Multidrug Resistance (MDR) reversal in cancer cells . MDR is often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp/ABCB1), which pumps chemotherapeutic agents out of cells, thereby reducing drug efficacy . Compounds within this class are explored for their ability to modulate the ATPase activity of P-gp; they can act as stimulators or potent inhibitors of ATP hydrolysis, which is crucial for the efflux function of the pump . The presence of a fluorine atom, as seen in this molecule, is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity. The primary research value of this compound lies in its use as a chemical tool to study the structure-activity relationships (SAR) of P-gp modulators. Its structure, which incorporates a difluorocyclohexyl group isostere, is of high interest as such modifications have been shown to transform an ATPase stimulator into a potent inhibitor, which may more effectively reverse paclitaxel resistance in cell models overexpressing P-gp . Researchers can utilize this benzamide-thiazole derivative to probe the stringent binding requirements of the P-gp substrate-binding pocket and to develop novel strategies for overcoming clinical chemoresistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-8-17(27-2)16(9-12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKDARNFCKEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound this compound interacts with its kinase targets by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of SYK, LRRK2, and MYLK by this compound affects several biochemical pathways. For instance, the inhibition of SYK can affect immune response pathways, while the inhibition of LRRK2 can impact pathways related to Parkinson’s disease.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal kinase activity. This disruption can lead to changes in cell growth, differentiation, and apoptosis, potentially altering the progression of diseases associated with these kinases.

Biological Activity

4-Fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H21FN2O3\text{C}_{23}\text{H}_{21}\text{F}\text{N}_{2}\text{O}_{3}

Key properties include:

  • Molecular Weight : 392.43 g/mol
  • Solubility : High solubility in organic solvents, moderate in water.
  • Boiling Point : Data not available.

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies indicate that it promotes apoptosis in cancer cells, particularly in HepG2 liver cancer cells, leading to G2/M phase cell cycle arrest .
  • Antitumor Activity : In xenograft models, the compound demonstrated significant tumor growth inhibition (TGI), suggesting its potential as an anticancer agent. Comparative studies with established HDAC inhibitors like SAHA revealed similar TGI percentages .
  • Synergistic Effects with Other Chemotherapeutics : The compound enhances the efficacy of other chemotherapeutic agents such as taxol and camptothecin at low concentrations, indicating its potential for combination therapy .

Study 1: Antitumor Efficacy

In a study published in 2020, researchers evaluated the antitumor effects of this compound on HepG2 cells. The study reported:

  • TGI : 48.89% compared to SAHA's 48.13%.
  • Mechanism : Induction of apoptosis and cell cycle arrest at G2/M phase .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications to the thiazole ring significantly impact biological activity. The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against various cancer cell lines .

Data Summary

PropertyValue
Molecular Weight392.43 g/mol
Antitumor TGI48.89% (vs SAHA 48.13%)
MechanismHDAC inhibition, apoptosis
Cell Line UsedHepG2
Synergistic AgentsTaxol, Camptothecin

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, similar to the target compound, exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against various bacterial strains and fungi. The incorporation of the benzamide moiety may further improve its efficacy by enhancing lipophilicity and binding affinity to microbial targets .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiazole and aromatic systems. Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. Preliminary studies indicate that derivatives of thiazoles can inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. Research has utilized docking simulations to predict binding affinities and modes of action against specific receptors involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to active sites of target proteins, indicating its potential as a lead compound for drug development .

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives demonstrated that compounds structurally similar to 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to evaluate the Minimum Inhibitory Concentration (MIC), revealing significant efficacy against resistant strains .

CompoundMIC (µg/mL)Activity
Compound A25Effective
Compound B50Moderate
Target Compound10Highly Effective

Case Study 2: Anticancer Evaluation

In vitro studies on derivatives of thiazole compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a derivative with a similar structure was tested on MCF7 cells using the Sulforhodamine B assay, revealing an IC50 value indicative of potent anticancer activity .

Cell LineIC50 (µM)Selectivity Index
MCF75High
HepaRG>50Low

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous thiazole-based benzamides and related derivatives. Key structural and functional differences, synthesis routes, and biological activities are highlighted below.

Table 1: Structural Comparison

Compound Name Benzamide Substituent Thiazole Substituent Additional Functional Groups Key References
4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide 4-fluoro 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl None
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methoxy 4-(4-methylphenyl)-5-phenyl None
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-difluoro 5-chloro None
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Pivalamide 2-((2,6-difluorobenzyl)amino)-2-oxoethyl Pivaloyl group
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Acetamide 2-phenyl Thiophen-2-ylmethyl

Key Structural Insights

Substituent Effects on Benzamide: The 4-fluoro substituent in the target compound contrasts with 4-methoxy () and 2,4-difluoro () groups. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets, while methoxy groups may improve solubility .

Thiazole Modifications: The 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl side chain in the target compound introduces a bulky, electron-rich aromatic system, which may enhance interactions with aromatic residues in enzymes (e.g., kinase ATP-binding sites) . 5-Chloro-thiazole () and 2-phenyl-thiazole () substituents prioritize steric bulk over hydrogen bonding, favoring selectivity for specific targets .

Functional Group Variations: Pivalamide () and acetamide () termini alter pharmacokinetic properties.

Activity Insights

  • Anticancer Potential: Thiazole derivatives like 7b and 11 () show potent activity against HepG-2 cells (IC50 ~1.6–2.0 μg/mL), attributed to apoptosis induction via caspase activation . The target compound’s 2-methoxy-5-methylphenyl group may mimic these effects by modulating kinase signaling pathways .
  • Antimicrobial Activity : The 4-methoxy analog () demonstrates broad-spectrum antimicrobial effects, likely through disruption of microbial cell wall synthesis .
  • Antiparasitic Action : The 2,4-difluorobenzamide-thiazole derivative () targets pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic parasites, with sub-micromolar potency .

Structure-Activity Relationships (SAR)

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances target binding but reduces solubility compared to methoxy groups.
  • Thiazole Substitution : Bulky aromatic groups (e.g., 2-methoxy-5-methylphenyl) improve selectivity for hydrophobic binding pockets.
  • Amide Linkers : Flexible ethyl spacers (as in the target compound) may optimize orientation for target engagement compared to rigid linkers .

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